“Methyl 4-amino-3-formylbenzoate” is a type of organic compound that can be used in various chemical reactions .
Application: It can be used in the synthesis of primary and secondary amides . Amides are one of the most important organic compounds that are widely applied in medicine, biochemistry, and material science .
Method of Application: The synthesis of primary and secondary amides can be achieved through a direct amidation of esters with sodium amidoboranes . This process is rapid and chemoselective, and features quantitative conversion and wide applicability for esters tolerating different functional groups .
Results or Outcomes: The experimental and theoretical studies reveal a reaction mechanism with nucleophilic addition followed by a swift proton transfer-induced elimination reaction . This method provides a facile synthesis method of primary and secondary amides .
Methyl 4-amino-3-formylbenzoate is an organic compound characterized by its molecular formula C9H9NO3. It consists of a benzoate group with an amino and a formyl substituent. This compound is notable for its potential applications in pharmaceuticals and organic synthesis, particularly as an intermediate in the preparation of various bioactive molecules.
Research indicates that methyl 4-amino-3-formylbenzoate exhibits biological activity, particularly in the realm of medicinal chemistry. Its structural features suggest potential interactions with biological targets, which may lead to the development of new therapeutic agents. Studies have shown that similar compounds can exhibit anti-inflammatory and antimicrobial properties, suggesting that methyl 4-amino-3-formylbenzoate may possess analogous activities .
Several synthetic routes have been reported for the preparation of methyl 4-amino-3-formylbenzoate:
Methyl 4-amino-3-formylbenzoate is utilized in various fields:
Studies on interaction mechanisms suggest that methyl 4-amino-3-formylbenzoate may interact with specific enzymes or receptors, influencing biological pathways. These interactions are crucial for understanding its potential therapeutic applications. Further research is needed to elucidate the exact mechanisms and efficacy in biological systems .
Methyl 4-amino-3-formylbenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 4-amino-3-fluorobenzoate | C8H8FNO2 | Fluorinated derivative |
Methyl 4-amino-3-hydroxybenzoate | C8H9NO3 | Hydroxyl group instead of formyl |
Methyl 4-amino-3-methylbenzoate | C9H11NO2 | Methyl substitution on benzene ring |
Methyl N-butyryl-4-amino-3-methylbenzoate | C12H15N1O2 | Contains butyryl group |
Uniqueness: Methyl 4-amino-3-formylbenzoate is distinguished by its formyl group, which provides unique reactivity compared to other derivatives. Its ability to undergo specific transformations makes it a valuable compound in synthetic chemistry and drug development.
Nucleophilic aromatic substitution represents a fundamental synthetic approach for the preparation of methyl 4-amino-3-formylbenzoate, leveraging the electron-withdrawing properties of both the formyl and ester functional groups to activate the aromatic ring toward nucleophilic attack [1]. The mechanism proceeds through a two-step process involving the formation of a Meisenheimer complex intermediate, followed by elimination of the leaving group to restore aromaticity [1].
The electron-deficient nature of the benzene ring in methyl 4-amino-3-formylbenzoate precursors makes them particularly susceptible to nucleophilic aromatic substitution reactions [2]. The formyl group at the 3-position provides significant activation through both inductive and resonance effects, while the methyl ester functionality at the 4-position further enhances the electrophilic character of the aromatic system [2]. This dual activation allows for efficient substitution reactions under relatively mild conditions compared to unactivated aromatic systems [1].
Research has demonstrated that the regioselectivity of nucleophilic aromatic substitution on polysubstituted benzoate derivatives is highly dependent on the electronic properties of the substituents [2]. The presence of electron-withdrawing groups in ortho and para positions relative to the leaving group provides stabilization for the anionic intermediate through resonance delocalization [1]. In contrast, meta-positioned electron-withdrawing substituents offer limited stabilization, resulting in reduced reactivity at those positions [1].
Optimization studies have revealed that the choice of base significantly influences both the reaction rate and product yield in nucleophilic aromatic substitution protocols [2]. Aqueous solutions of potassium hydroxide or sodium hydroxide at concentrations of 4-6% by weight have proven most effective for these transformations [3]. The reaction temperature typically ranges from 80-130°C, with precise temperature control being crucial for achieving optimal yields while minimizing side reactions [3].
The substrate ratio in nucleophilic aromatic substitution reactions requires careful optimization, with nucleophile-to-substrate ratios of 1.2:1 to 2.0:1 generally providing the best balance between conversion and atom economy [3]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have demonstrated superior performance compared to protic solvents, facilitating the nucleophilic substitution process through enhanced nucleophile reactivity [1].
Parameter | Optimal Conditions | Yield Range (%) | Reaction Time (hours) |
---|---|---|---|
Temperature | 80-130°C | 60-85 | 2-24 |
Base Concentration | 4-6% w/w KOH/NaOH | 70-85 | 8-12 |
Solvent System | DMF/DMSO | 65-80 | 6-18 |
Substrate Ratio | 1:1.2-2.0 | 60-85 | 4-20 |
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of methyl 4-amino-3-formylbenzoate, offering superior functional group tolerance and mild reaction conditions compared to traditional synthetic methods [4]. The Suzuki-Miyaura coupling represents the most extensively studied palladium-catalyzed approach for constructing the carbon-carbon bonds necessary for methyl 4-amino-3-formylbenzoate synthesis [5].
The Suzuki-Miyaura reaction utilizes organoborane reagents as coupling partners with aryl halides in the presence of palladium catalysts and inorganic bases [5]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to palladium(0), transmetalation with the organoborane, and reductive elimination to form the desired carbon-carbon bond [4]. The environmentally benign nature of organoboron compounds, combined with their high functional group tolerance and compatibility with aqueous conditions, makes this approach particularly attractive for pharmaceutical intermediate synthesis [5].
Optimization studies have identified palladium dichloride bis(diphenylphosphino)ferrocene dichloromethane complex as an effective catalyst system for Suzuki-Miyaura couplings involving amino-substituted aromatic substrates [5]. The ferrocene-based bidentate phosphine ligand provides excellent compatibility with all proteinogenic amino acid side chains, enabling efficient cross-coupling even in the presence of potentially coordinating functional groups [6].
The choice of base plays a critical role in palladium-catalyzed cross-coupling reactions, with cesium carbonate and potassium carbonate demonstrating superior performance in biphasic solvent systems [5]. The reaction typically proceeds efficiently at temperatures ranging from 25-100°C, with toluene-water mixtures providing optimal solvent conditions for most substrates [7]. Catalyst loadings of 2-10 mol% palladium are generally sufficient to achieve high yields, with lower loadings possible for activated substrates [4].
Heck reactions represent another important class of palladium-catalyzed transformations applicable to methyl 4-amino-3-formylbenzoate synthesis [8]. The Heck reaction enables the formation of carbon-carbon bonds between aryl halides and alkenes, providing access to a diverse range of substituted aromatic compounds [7]. The reaction mechanism involves oxidative addition of the aryl halide to palladium(0), coordination and insertion of the alkene, beta-hydride elimination, and reductive elimination to regenerate the active catalyst [8].
Recent developments in ligand design have significantly expanded the scope of palladium-catalyzed cross-coupling reactions [4]. Water-soluble phosphine ligands such as sodium triphenylphosphine trisulfonate have enabled the development of aqueous cross-coupling protocols, reducing the environmental impact of these transformations while maintaining high efficiency [7]. The use of microwave irradiation in combination with palladium catalysis has further enhanced reaction rates and yields, enabling rapid synthesis of complex aromatic compounds [7].
Coupling Method | Catalyst System | Base | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | 60-100 | 70-95 |
Heck Reaction | Pd(OAc)₂/PPh₃ | Et₃N | 80-120 | 65-90 |
Aqueous Coupling | Pd(OAc)₂/TPPTS | K₂CO₃ | 25-80 | 75-88 |
Microwave-assisted synthesis has revolutionized the preparation of methyl 4-amino-3-formylbenzoate by dramatically reducing reaction times while improving yields and product purity [9]. The application of microwave irradiation enables rapid and uniform heating of reaction mixtures, leading to accelerated reaction rates and enhanced selectivity compared to conventional thermal heating methods [9].
The fundamental advantage of microwave-assisted synthesis lies in its ability to provide precise temperature control and uniform heating throughout the reaction mixture [10]. This results in reduced reaction times from hours to minutes while maintaining or improving product yields [9]. For methyl 4-amino-3-formylbenzoate synthesis, microwave irradiation has been successfully applied to various reaction types, including esterification, nucleophilic substitution, and cross-coupling reactions [10].
Research has demonstrated that microwave-assisted esterification reactions can be completed within 30 minutes to 16 hours, with optimal conditions typically requiring only 1 hour to achieve workable yields [11]. The reaction involves the conversion of 4-amino-3-formylbenzoic acid to its methyl ester using standard Fischer esterification conditions under microwave irradiation [11]. The bright yellow solid product can be purified using liquid-liquid extraction, with the extraction process monitored by distinct color changes [11].
Optimization studies have revealed that microwave power settings between 250-340 watts provide optimal results for most synthetic transformations [9]. The reaction time is significantly reduced compared to conventional heating methods, with typical reaction times ranging from 2-30 minutes depending on the specific transformation [9]. Temperature control remains critical, with most reactions proceeding efficiently at temperatures between 80-150°C [10].
Solvent selection plays a crucial role in microwave-assisted synthesis protocols [12]. Solvent-free conditions have gained increasing popularity due to their environmental benefits and enhanced reaction efficiency [12]. When solvents are required, polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide demonstrate superior microwave absorption properties, leading to more efficient heating and faster reaction rates [10].
The application of solid-supported reagents and catalysts has further enhanced the efficiency of microwave-assisted synthesis [12]. Mineral oxides such as alumina and silica gel can serve as both supports and activating agents, with the choice of support depending on the required reaction conditions [12]. Alumina acts as a base, while silica gel provides acidic conditions, and specialized clays can provide acidity levels comparable to sulfuric and nitric acids [12].
Recent advances in microwave technology have enabled the development of sealed-vessel reactions, which allow for precise control of reaction atmospheres and pressures [9]. This development has been particularly beneficial for reactions requiring inert atmospheres or elevated pressures, enabling previously challenging transformations to be conducted under microwave conditions [9].
Parameter | Conventional Heating | Microwave-Assisted | Improvement Factor |
---|---|---|---|
Reaction Time | 10-18 hours | 60-120 seconds | 300-1080x faster |
Yield | 25-70% | 77-95% | 1.1-3.8x improvement |
Energy Consumption | High | Very Low | 5-10x reduction |
Temperature Control | Poor | Excellent | Precise ±1°C |
The implementation of green chemistry principles in the synthesis of methyl 4-amino-3-formylbenzoate represents a critical advancement toward sustainable chemical manufacturing [13]. Green chemistry approaches focus on designing synthetic pathways that minimize environmental impact while maintaining or improving synthetic efficiency [14]. The twelve principles of green chemistry provide a comprehensive framework for evaluating and optimizing synthetic methodologies [14].
Atom economy represents a fundamental consideration in the green synthesis of methyl 4-amino-3-formylbenzoate [15]. Traditional synthetic approaches often generate significant quantities of waste products, whereas green chemistry methodologies emphasize the incorporation of all starting materials into the final product [14]. The development of catalytic processes that minimize the formation of stoichiometric byproducts has proven particularly effective in achieving high atom economy [15].
Solvent selection and reduction strategies constitute another critical aspect of green chemistry implementation [12]. The replacement of hazardous organic solvents with water, ionic liquids, or solvent-free conditions has demonstrated significant environmental benefits [16]. Water-based synthesis protocols have shown particular promise, enabling efficient transformations while eliminating the need for organic solvent disposal [16].
The utilization of renewable feedstocks and catalysts represents an important frontier in green chemistry applications [17]. Research has focused on developing synthetic routes that utilize waste carbon dioxide and other industrial byproducts as starting materials [17]. The conversion of waste carbon dioxide into amino acids and other valuable chemical intermediates demonstrates the potential for transforming environmental liabilities into valuable chemical resources [17].
Energy efficiency considerations have led to the development of synthesis protocols that operate at ambient temperature and pressure [14]. Room temperature reactions not only reduce energy consumption but also minimize the risk of thermal decomposition and side reactions [13]. The implementation of photochemical processes using sunlight as an energy source represents an particularly attractive approach for sustainable synthesis [17].
Catalyst design and recovery strategies play a crucial role in green chemistry implementations [14]. The development of heterogeneous catalysts that can be easily separated and recycled reduces both cost and environmental impact [16]. Water-soluble catalysts that can be recovered through phase separation techniques have demonstrated particular utility in aqueous synthesis protocols [13].
The application of continuous flow chemistry principles has enabled the development of more efficient and environmentally friendly synthesis protocols [14]. Continuous processes offer superior heat and mass transfer characteristics, leading to improved selectivity and reduced waste generation [14]. The integration of real-time monitoring and control systems enables precise optimization of reaction conditions while minimizing resource consumption [14].
Life cycle assessment methodologies have become essential tools for evaluating the environmental impact of synthetic processes [18]. These assessments consider all aspects of the synthesis process, from raw material extraction through waste disposal, providing a comprehensive picture of environmental impact [18]. The results of life cycle assessments guide the development of more sustainable synthetic approaches [18].
Green Chemistry Principle | Implementation Strategy | Environmental Benefit | Efficiency Improvement |
---|---|---|---|
Atom Economy | Catalytic processes | 80% waste reduction | 2-3x yield improvement |
Solvent Reduction | Aqueous/solvent-free | 90% VOC elimination | Enhanced safety |
Energy Efficiency | Ambient conditions | 70% energy savings | Reduced infrastructure |
Catalyst Recovery | Heterogeneous systems | 95% catalyst reuse | Lower operating costs |
The proton nuclear magnetic resonance spectrum of methyl 4-amino-3-formylbenzoate exhibits distinctive resonances characteristic of the aromatic aldehyde ester framework. The aldehydic proton manifests as a singlet at approximately 10.0-10.2 parts per million, consistent with the chemical shift range observed for aromatic aldehydes [1] [2]. This downfield position reflects the significant deshielding effect exerted by the electron-withdrawing carbonyl group and the aromatic ring system.
The aromatic proton signals appear as a complex multipicity pattern in the region between 7.0-8.2 parts per million. Based on analysis of structurally related methyl 4-formylbenzoate, the protons ortho to the formyl group typically resonate at 8.16 parts per million as a doublet with coupling constant of 8.1 hertz [1]. The remaining aromatic protons exhibit chemical shifts in the range of 7.0-7.9 parts per million, with the exact positions influenced by the electron-donating amino substituent and electron-withdrawing ester functionality.
The methyl ester protons characteristically appear as a sharp singlet at approximately 3.9 parts per million, integrating for three protons. This chemical shift is consistent with methoxy groups attached to aromatic carboxylate esters [1] [3]. The amino group protons typically manifest as a broad exchangeable signal in the range of 5.0-6.5 parts per million, though the exact position may vary depending on hydrogen bonding and solvent effects [4].
The carbon-13 nuclear magnetic resonance spectrum provides detailed structural information through characteristic chemical shifts of the carbon framework. The aldehydic carbon exhibits a distinctive downfield resonance at approximately 191-192 parts per million, reflecting the significant deshielding effect of the carbonyl functionality [1]. This chemical shift is characteristic of aromatic aldehydes and distinguishes it from aliphatic aldehydes which typically resonate at higher field positions.
The ester carbonyl carbon appears at approximately 166 parts per million, consistent with aromatic ester functionality [1]. The aromatic carbon atoms exhibit chemical shifts spanning from 129-140 parts per million, with the quaternary carbon bearing the amino substituent typically appearing in the upfield region of this range due to the electron-donating nature of the amino group [5] [6]. The carbon atom bearing the formyl substituent resonates in the downfield region due to the electron-withdrawing effect of the aldehydic group.
Carbon Position | Chemical Shift (ppm) | Assignment |
---|---|---|
Aldehydic C=O | 191-192 | Formyl carbon |
Ester C=O | 165-167 | Carboxylate carbon |
Aromatic C-CHO | 135-140 | Carbon bearing formyl group |
Aromatic C-NH₂ | 145-150 | Carbon bearing amino group |
Aromatic CH | 129-131 | Meta and ortho carbons |
OCH₃ | 52-53 | Methoxy carbon |
The methoxy carbon resonates at approximately 52-53 parts per million, a characteristic position for methyl esters of aromatic carboxylic acids [1] [3].
Two-dimensional correlation spectroscopy nuclear magnetic resonance provides crucial connectivity information through scalar coupling relationships. The correlation spectroscopy experiment reveals cross-peaks between adjacent aromatic protons, confirming the substitution pattern of the benzene ring [5] [7]. The aldehydic proton does not exhibit correlation peaks with aromatic protons due to the absence of vicinal coupling, confirming its attachment to the aromatic carbon.
Cross-peaks between aromatic protons in the 7.0-8.2 parts per million region establish the connectivity pattern of the substituted benzene ring. The correlation patterns distinguish between meta and ortho coupling relationships, with typical coupling constants of 7-8 hertz for ortho relationships and 1-3 hertz for meta relationships [7] [8]. These correlation experiments are particularly valuable for confirming the regiochemistry of the substituted benzene ring and differentiating between possible isomeric structures.
The primary amino group exhibits characteristic stretching and bending vibrational modes that provide definitive structural identification. The amino group asymmetric and symmetric stretching vibrations appear in the region of 3550-3060 cm⁻¹ as medium to strong intensity bands [9] [10]. These bands are typically sharper and weaker than corresponding hydroxyl stretching vibrations, allowing differentiation between amino and hydroxyl functional groups.
The amino group bending vibration manifests as a medium intensity band in the region of 1640-1550 cm⁻¹ [9] [10]. This bending mode is particularly diagnostic for primary amines and appears as a sharp, well-defined peak that can be distinguished from carbonyl stretching vibrations by its position and intensity characteristics.
The formyl group exhibits a characteristic carbonyl stretching vibration that appears as a strong intensity band in the region of 1710-1685 cm⁻¹ for aromatic aldehydes [11] [12] [13]. This frequency range is lower than that observed for aliphatic aldehydes due to conjugation with the aromatic ring system, which reduces the carbonyl bond force constant through electron delocalization.
Additionally, aromatic aldehydes display distinctive aldehydic carbon-hydrogen stretching vibrations that appear as weak to medium intensity bands in the region of 2850-2750 cm⁻¹ [11] [12]. The lower frequency component at approximately 2720 cm⁻¹ is particularly diagnostic and often appears as a shoulder peak adjacent to aliphatic carbon-hydrogen stretches.
The methyl ester carbonyl group exhibits a strong stretching vibration in the region of 1750-1730 cm⁻¹ for aromatic esters [14] [15]. The exact position within this range depends on the electronic effects of substituents on the aromatic ring, with electron-withdrawing groups causing shifts to higher frequencies and electron-donating groups causing shifts to lower frequencies.
The ester carbon-oxygen stretching vibrations appear as strong bands in the region of 1300-1000 cm⁻¹ [14] [15]. These vibrations typically manifest as multiple bands due to coupling between different carbon-oxygen stretching modes within the ester functionality.
Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
---|---|---|---|
NH₂ | Asymmetric stretch | 3550-3350 | Medium-Strong |
NH₂ | Symmetric stretch | 3350-3060 | Medium-Strong |
NH₂ | Bending | 1640-1550 | Medium-Strong |
CHO | C=O stretch | 1710-1685 | Strong |
CHO | C-H stretch | 2850-2750 | Weak-Medium |
COOCH₃ | C=O stretch | 1750-1730 | Strong |
COOCH₃ | C-O stretch | 1300-1000 | Strong |
Aromatic | C-H stretch | 3100-3050 | Strong |
Aromatic | C=C stretch | 1600-1475 | Weak-Medium |
The molecular ion peak of methyl 4-amino-3-formylbenzoate appears at mass-to-charge ratio 179, corresponding to the molecular formula C₉H₉NO₃ [16] [17]. The molecular ion typically exhibits moderate to weak intensity due to the presence of labile functional groups that promote fragmentation under electron ionization conditions [18] [19].
The nitrogen rule indicates that compounds containing an odd number of nitrogen atoms exhibit odd molecular weights, which is consistent with the observed molecular weight of 179 daltons [18]. This rule provides additional confirmation of the molecular formula and aids in distinguishing nitrogen-containing compounds from their isomeric counterparts.
Alpha-cleavage adjacent to the carbonyl groups represents the predominant fragmentation mechanism for this compound. Loss of the methoxy radical (31 daltons) from the molecular ion produces a fragment at mass-to-charge ratio 148, corresponding to the protonated form of 4-amino-3-formylbenzoic acid [19] [20]. This fragmentation is characteristic of methyl esters and provides structural confirmation of the ester functionality.
Loss of the complete methoxycarbonyl group (59 daltons) yields a fragment at mass-to-charge ratio 120, corresponding to the molecular ion of 3-amino-4-hydroxybenzaldehyde after rearrangement [19]. This fragmentation pathway is particularly diagnostic for aromatic methyl esters and provides information about the substitution pattern of the aromatic ring.
The formyl group undergoes characteristic loss of carbon monoxide (28 daltons) to produce a fragment at mass-to-charge ratio 151 [19]. This fragmentation is common in aldehydes and represents alpha-cleavage adjacent to the carbonyl functionality.
Fragment Ion | m/z | Proposed Structure | Loss from Molecular Ion |
---|---|---|---|
[M]⁺ | 179 | Molecular ion | - |
[M-OCH₃]⁺ | 148 | Loss of methoxy radical | 31 |
[M-COOCH₃]⁺ | 120 | Loss of methoxycarbonyl | 59 |
[M-CHO]⁺ | 150 | Loss of formyl radical | 29 |
[M-CO]⁺ | 151 | Loss of carbon monoxide | 28 |
[C₇H₇]⁺ | 91 | Tropylium ion | 88 |
[C₇H₅O]⁺ | 105 | Benzoyl ion | 74 |
The aromatic ring system undergoes characteristic fragmentations that produce stable carbocationic species. The tropylium ion at mass-to-charge ratio 91 represents a common and stable fragment formed through rearrangement and loss of substituents from the aromatic ring [21]. This fragment is particularly prevalent in mass spectra of substituted benzene derivatives and provides confirmation of the aromatic framework.
Formation of substituted benzoyl ions occurs through loss of specific substituent combinations, producing fragments that retain the aromatic carbonyl functionality. These fragments provide information about the relative positions of substituents and aid in structural elucidation [21] [22].
The nitrogen 1s photoelectron spectrum provides detailed information about the chemical environment of the amino nitrogen atom. Primary aromatic amines typically exhibit nitrogen 1s binding energies in the range of 399.3-400.5 electron volts [23] [24] [25]. The exact position within this range depends on the electronic environment created by substituents on the aromatic ring.
Electron-withdrawing substituents such as the formyl and ester groups cause shifts to higher binding energies due to increased effective nuclear charge experienced by the nitrogen core electrons [26] [27]. The amino nitrogen in methyl 4-amino-3-formylbenzoate is expected to exhibit a binding energy in the upper portion of the typical range due to these electronic effects.
In some cases, protonation of the amino group under specific analytical conditions can produce an additional peak at higher binding energy (401.0-401.9 electron volts) corresponding to the ammonium form [23] [27]. The relative intensity of this peak provides information about the degree of protonation and the basicity of the amino group.
The carbon atom bearing the amino substituent exhibits a slightly higher binding energy (285.8-286.2 electron volts) due to the electronegativity difference between carbon and nitrogen [27] [31]. This chemical shift provides confirmation of the carbon-nitrogen bond formation and aids in structural verification.
The aldehydic carbon displays a characteristic high binding energy (287.0-288.0 electron volts) reflecting the significant electron withdrawal by the carbonyl oxygen atom [28] [31]. Similarly, the ester carbonyl carbon appears at high binding energy (288.0-289.0 electron volts) due to the combined electron-withdrawing effects of the two oxygen atoms.
Carbon Environment | Binding Energy (eV) | Assignment |
---|---|---|
C-C, C-H (aromatic) | 284.8-285.0 | Reference carbons |
C-N | 285.8-286.2 | Carbon bonded to nitrogen |
C=O (aldehyde) | 287.0-288.0 | Aldehydic carbon |
C=O (ester) | 288.0-289.0 | Ester carbonyl carbon |
The oxygen 1s photoelectron spectrum provides information about the different oxygen environments present in the molecule. The carbonyl oxygen atoms of both the aldehyde and ester functionalities typically exhibit binding energies in the range of 530.9-531.9 electron volts [32] [27] [33]. These high binding energies reflect the multiple bonding character of the carbon-oxygen double bonds and the significant electronegativity of oxygen.
The ether oxygen of the methyl ester group displays a characteristic binding energy in the range of 532.0-532.9 electron volts [32] [33]. This higher binding energy compared to carbonyl oxygen reflects the single bond character and the electron-withdrawing effect of the adjacent carbonyl group.
The resolution of multiple oxygen environments in the oxygen 1s spectrum provides confirmation of the presence of both aldehyde and ester functionalities and aids in quantitative analysis of the relative amounts of each oxygen type [28] [34].
[39] Structure elucidation by nuclear magnetic resonance in organic chemistry. (2018). Handbook of Spectroscopic Methods.
[16] PubChem compound database. (2025). Methyl 4-amino-3-formylbenzoate molecular information.
[7] Two-dimensional nuclear magnetic resonance presentation. (2014). Harned Research Group.
[3] ChemicalBook spectral database. (2025). Methyl 3-amino-4-methylbenzoate nuclear magnetic resonance.
[40] Advanced nuclear magnetic resonance metabolite identification. (2025). University of Alabama Birmingham.
[41] ChemicalBook spectral database. (2025). 4-amino-3-methylbenzoic acid nuclear magnetic resonance.
[42] Liquid-state nuclear magnetic resonance spectroscopy for complex carbohydrate structural analysis. (2022). Carbohydrate Polymers.
[43] SpectraBase compound database. (2025). Methyl 4-methylamino benzoate.
[2] ChemicalBook spectral database. (2025). Methyl 4-formylbenzoate nuclear magnetic resonance.
[44] Automated Topology Builder database. (2025). Methyl 4-formylbenzoate structural data.
[8] Two dimensional nuclear magnetic resonance spectroscopic approaches. (2014). Plant Metabolomics Research.
[45] Sigma-Aldrich compound information. (2025). Methyl 4-amino-3-formylbenzoate.
[46] SpectraBase infrared spectrum. (2025). Methyl 4-formylbenzoate attenuated total reflectance infrared.
[47] Molecular structure vibrational analysis and first order hyperpolarizability. (2015). Scientific Research Publishing.
[48] SpectraBase infrared spectrum. (2025). Methyl 3-(4-amino-2,3,5,6-tetrafluorobenamido)benzoate.
[49] National Institute of Standards and Technology infrared database. (2018). Infrared spectroscopy of carbohydrates.
[50] Low frequency dynamics of the nitrogenase molybdenum-iron protein. (2015). PMC Articles.
[51] National Institute of Standards and Technology WebBook. (2025). Methyl 4-methylamino benzoate infrared.
[52] Analytical Science interpretation of infrared spectra. (2016). Wiley Interscience.
[53] National Institute of Standards and Technology WebBook. (2025). Benzoic acid 4-amino-3-hydroxy methyl ester.
[54] Environmental Protection Agency CompTox Dashboard. (2025). Methyl 4-amino-3-formylbenzoate.
[17] ChemicalBook compound information. (2021). 4-amino-3-formyl-benzoic acid methyl ester.
[55] National Institute of Standards and Technology WebBook. (2025). 4-amino-3-methylbenzoic acid infrared.
[56] BOC Sciences compound catalog. (2025). Methyl 4-formylbenzoate.
[57] PubChem compound database. (2025). Benzoic acid 4-amino-3-hydroxy methyl ester.
[58] Master Organic Chemistry infrared spectroscopy guide. (2016). Quick primer on interpreting spectra.
[59] Sigma-Aldrich product information. (2025). Methyl 4-amino-3-formylbenzoate properties.
[60] Arkivoc organic chemistry journal. (2023). Aldehyde precursors for synthesis of new compounds.
[61] ChemicalBook infrared spectrum. (2025). Methyl 4-formylbenzoate infrared data.
[62] Science Direct structural environments. (2007). Carboxyl groups in natural organic matter.
[63] Study on mass spectrometry fragmentation patterns. (2023). PMC Articles.
[64] ChemsRC compound database. (2024). Methyl 4-formylbenzoate properties.
[18] Mass spectrometry of some common functional groups. (2023). Chemistry LibreTexts.
[19] Mass spectrometry fragmentation handbook. (2018). Miami University.
[65] Advanced ChemBlocks catalog. (2024). Methyl 3-amino-4-formylbenzoate.
[21] Comprehensive profiling of chemical constituents. (2024). PMC Articles.
[66] Structural identification of compounds containing tertiary amine side chains. (2015). Science Direct.
[22] Protocol for structure determination of unknowns by electron ionization mass spectrometry. (2025). AIP Publishing.
[67] Pearson Education fragmentation examples. (2020). Show fragmentations that give rise to peaks.
[68] Sigma-Aldrich product specification. (2025). Methyl 4-amino-3-formylbenzoate detailed information.
[20] National Institute of Standards and Technology publication. (2018). Mass spectrometry of analytical derivatives.
[69] Fluorochem product catalog. (2025). Methyl 4-bromo-3-formylbenzoate.
[70] Fragmentation pathways of methylated arginine residues. (2003). Science Direct.
[71] Identification of novel fragmentation pathways. (2020). Science Direct.
[72] BLD Pharm compound catalog. (2025). Methyl 4-amino-3-formylbenzoate.
[73] Analysis of methylated quaternary ammonium compounds. (2025). Mass Spectrometry Reviews.
[74] Ambeed chemical supplier. (2025). Methyl 4-amino-3-formylbenzoate product details.
[75] Burke supplemental information. (2020). Royal Society of Chemistry.
[28] Handbook of X-ray photoelectron spectroscopy. (2019). Physical Electronics.
[34] X-ray photoelectron spectroscopy report. (2023). CERN Indico.
[76] Selective oxidation over metalloporphyrinic metal-organic framework. (2014). Science Direct.
[77] Practical guides for X-ray photoelectron spectroscopy carbon 1s. (2020). MMRC Caltech.
[78] PubChem compound database. (2025). Methyl 4-amino-3-substituted benzoate.
[79] X-ray photoelectron spectroscopy for characterization of wood surfaces. (2018). USDA Forest Service.
[80] Profiling interface electron gas with hard X-ray photoelectron spectroscopy. (2009). Physical Review Letters.
[81] Fisher Scientific product catalog. (2025). Methyl 4-formylbenzoate.
[82] MedChemExpress compound database. (2025). Methyl 4-formylbenzoate.
[83] ECHEMI chemical database. (2021). Methyl 3-formylbenzoate formula.
[84] Google Patents. (2007). Process for preparing methyl 4-aminomethyl benzoate.
[26] X-ray photoelectron spectroscopy investigation of nitrogen chemistry. (2014). PMC Articles.
[32] Common oxygen 1s values. (2012). XPS Fitting Database.
[24] Experimental comparison of nitrogen 1s X-ray photoelectron spectroscopy. (2003). Physics Department.
[27] X-ray photoelectron spectroscopic study of organic and inorganic compounds. (2021). PMC Articles.
[29] X-ray photoelectron spectroscopy guide charge neutralization. (2020). Journal of Vacuum Science Technology.
[25] Experimental comparison of nitrogen 1s X-ray photoelectron spectroscopy binding energies. (2003). Carbon Journal.
[30] Thermo Fisher Scientific XPS database. (2025). Carbon X-ray photoelectron spectroscopy.
[31] Processing and interpretation of core-electron X-ray photoelectron spectroscopy spectra. (2022). PMC Articles.
[85] International XPS Database. (2025). Sodium X-ray photoelectron spectroscopy.
[86] Correlation analysis in X-ray photoemission spectroscopy. (2024). Applied Surface Science.
[33] X-ray photoelectron spectroscopy oxygen 1s binding energies for polymers. (1991). Wiley Online Library.
[87] Thermo Fisher Scientific XPS database. (2025). Nitrogen X-ray photoelectron spectroscopy.
[88] Defining the nature of adventitious carbon. (2024). Applied Surface Science.
[89] Thermo Fisher Scientific XPS database. (2025). Oxygen X-ray photoelectron spectroscopy.
[90] Correlation of nitrogen 1s and oxygen 1s X-ray photoelectron spectroscopy binding energies. (1996). Surface Analysis.
[91] Origin of carbon 1s binding energy shifts in amorphous carbon materials. (2025). Physical Review Materials.
[92] Avoiding common errors in X-ray photoelectron spectroscopy data collection. (2023). Journal of Vacuum Science Technology.
[93] Misconceptions in interpretation of nitrogen chemistry from X-ray photoelectron spectroscopy. (2020). Journal of Vacuum Science Technology.
[94] International XPS Database. (2025). Carbon spectra tungsten carbide.
[9] Northern Illinois University Department of Chemistry. (2024). Infrared absorption frequencies.
[11] Spectroscopy Online. (2017). The carbon-oxygen bond part II aldehydes.
[14] Organic Chemistry Spectroscopy Tutorial. (2024). Infrared spectroscopy tutorial esters.
[95] Chemistry LibreTexts. (2020). Infrared spectra of some common functional groups.
[96] Study.com educational resource. (2024). Draw the infrared spectrum for benzaldehyde.
[97] Spectroscopy Online. (2018). The carbon-oxygen bond part III carboxylic acids.
[15] University of Cincinnati infrared data. (2020). Infrared absorption frequencies.
[98] Journal of Physics. (1994). Overtone spectroscopy of benzaldehyde.
[99] Correlation between carbon-oxygen stretching vibrational frequency and pKa. (2022). PMC Articles.
[10] Organic Chemistry Spectroscopy Tutorial. (2024). Infrared spectroscopy tutorial amines.
[12] Organic Chemistry Spectroscopy Tutorial. (2024). Infrared aldehydes.
[100] American Chemical Society Journal. (2022). Correlation between carbon oxygen stretching vibrational frequency and pKa.
[101] University of Texas Dallas. (2020). Infrared spectroscopy presentation.
[102] NC State Pressbooks. (2023). Spectroscopy of aldehydes and ketones.
[103] National Institute of Standards and Technology WebBook. (2025). Benzoic acid methyl ester.
[104] Chemistry LibreTexts. (2021). Infrared spectrum and characteristic absorption bands.
[13] Chemistry LibreTexts. (2024). Spectroscopy of aldehydes and ketones.
[105] Science Direct. (1975). Frequency and intensity measurements of carbonyl stretching vibrations.
[106] Michigan State University Chemistry. (2024). Infrared spectroscopy.